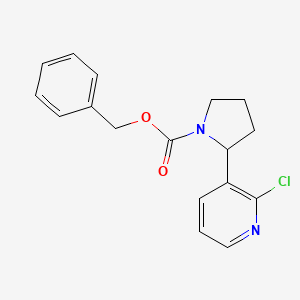

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate

Description

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carboxylate group at the 1-position and a 2-chloropyridin-3-yl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₇H₁₇ClN₂O₂, with a molecular weight of ~316.45 g/mol (calculated from analogs) .

Properties

Molecular Formula |

C17H17ClN2O2 |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H17ClN2O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2 |

InChI Key |

IVGNEWKNEAKTHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-chloropyridin-3-yl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its potential biological activities, including enzyme inhibition and receptor interactions. The compound's structure allows it to engage with specific molecular targets, which can modulate biological pathways relevant to therapeutic effects.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound exhibit significant inhibition of various enzymes, making them suitable candidates for drug development. For instance, studies on related pyrrolidine derivatives have highlighted their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Such inhibition is crucial in cancer therapy, as it can enhance the efficacy of other anticancer agents by preventing cancer cells from repairing DNA damage .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations, allowing chemists to create diverse derivatives with tailored properties.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with benzyl and chloropyridine moieties. The modular nature of its synthesis enables the introduction of different substituents, leading to a library of compounds that can be screened for biological activity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound derivatives in various contexts:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

Ring Size Variations :

- Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases molecular weight by ~14.36 g/mol and alters steric and electronic properties. Piperidine analogs may exhibit different conformational flexibility and solubility .

Pyridine Substituent Modifications: The 2-chloropyridin-3-yl group in the target compound contrasts with 6-amino-2-methylpyridin-3-yl (). The latter’s amino and methyl groups enhance hydrogen-bonding capacity but reduce halogen-mediated interactions.

Bromo and chloro substituents in these compounds suggest utility in cross-coupling reactions .

Phenyl vs. Pyridine Substituents :

- Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate () replaces pyridine with a formylphenyl group, enabling aldehyde-specific reactions (e.g., Schiff base formation) .

Biological Activity

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a chloropyridine moiety. The molecular formula is with a molecular weight of approximately 281.75 g/mol. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The presence of the chloropyridine moiety is believed to enhance the compound's binding affinity through hydrogen bonding and π-π interactions, which are critical for effective receptor engagement .

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

2. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship indicates that modifications to the chloropyridine moiety can significantly impact anticancer activity.

3. Antimicrobial Properties

Some studies have reported antimicrobial activity associated with similar pyrrolidine derivatives, suggesting that this compound may also exhibit such properties. The exact mechanism remains under investigation but is thought to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.